1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone
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Overview
Description
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene, featuring a hydroxy group and an ethenyl group on the cyclohexene ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the ethenyl group, with reagents like bromine or chlorine, resulting in halogenated derivatives
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at 0°C.
Major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives.
Scientific Research Applications
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(6-Ethenyl-2-hydroxycyclohexen-1-yl)ethanone can be compared with similar compounds such as:
1-(1-Cyclohexen-1-yl)ethanone: This compound lacks the hydroxy and ethenyl groups, making it less reactive in certain chemical reactions.
1-(6-Ethyl-2-hydroxy-1-cyclohexen-1-yl)ethanone: This compound has an ethyl group instead of an ethenyl group, which affects its reactivity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)ethanone:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(6-ethenyl-2-hydroxycyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h3,8,12H,1,4-6H2,2H3 |
InChI Key |
WDRVFCRCROPLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1C=C)O |
Origin of Product |
United States |
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